Biotin-PEG5-NH-Boc: A Technical Guide for Researchers
Biotin-PEG5-NH-Boc: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG5-NH-Boc is a heterobifunctional linker molecule widely employed in bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols.
Biotin-PEG5-NH-Boc incorporates three key functional components:
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A biotin moiety, which exhibits an exceptionally high affinity for avidin and streptavidin, enabling its use in purification, detection, and immobilization applications.
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A five-unit polyethylene glycol (PEG) spacer, which enhances the hydrophilicity and bioavailability of the conjugated molecule, while also providing a flexible linker arm to mitigate steric hindrance.
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A Boc-protected amine (NH-Boc) , a terminal primary amine group shielded by a tert-butyloxycarbonyl (Boc) protecting group. This group remains inert during initial reactions and can be selectively deprotected under acidic conditions to reveal a reactive amine for subsequent conjugation to a target molecule.
Chemical and Physical Properties
The fundamental properties of Biotin-PEG5-NH-Boc are summarized in the table below. These values are crucial for experimental design, including reaction stoichiometry and buffer selection.
| Property | Value | References |
| Chemical Formula | C27H50N4O9S | [1] |
| Molecular Weight | 606.8 g/mol | [1] |
| CAS Number | 189209-28-7 | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥95% | [3] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chloroform. Limited solubility in aqueous solutions. | |
| Storage Conditions | Store at -20°C, desiccated and protected from light. |
Applications in Research and Drug Development
The unique trifunctional structure of Biotin-PEG5-NH-Boc makes it a versatile tool for a range of applications:
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PROTAC Synthesis: This is a primary application where Biotin-PEG5-NH-Boc serves as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand. The biotin group can be used for the purification of the final PROTAC molecule.
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Antibody-Drug Conjugates (ADCs): The PEG linker can improve the pharmacokinetic properties of ADCs.
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Bioconjugation: The reactive amine, after deprotection, can be conjugated to various biomolecules, including proteins, peptides, and nucleic acids, for labeling and detection purposes.
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Surface Modification: Immobilization of biomolecules on surfaces coated with avidin or streptavidin.
Experimental Protocols
Boc Deprotection of Biotin-PEG5-NH-Boc
This protocol describes the removal of the Boc protecting group to yield the free amine, Biotin-PEG5-NH2.
Materials:
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Biotin-PEG5-NH-Boc
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Nitrogen or Argon gas
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Rotary evaporator
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High-performance liquid chromatography (HPLC) for purification (optional)
Procedure:
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Dissolve Biotin-PEG5-NH-Boc in DCM at a concentration of 10-20 mg/mL.
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Add an excess of TFA to the solution (e.g., 20-50% v/v).
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Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, remove the DCM and excess TFA by rotary evaporation under reduced pressure.
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The resulting crude Biotin-PEG5-NH2 can be used directly in the next step or purified by HPLC if necessary.
Conjugation of Deprotected Biotin-PEG5-Amine to a Carboxylic Acid-Containing Molecule
This protocol outlines the coupling of the deprotected Biotin-PEG5-NH2 to a molecule containing a carboxylic acid group, such as a protein ligand, using carbodiimide chemistry.
Materials:
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Biotin-PEG5-NH2 (from the deprotection step)
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Carboxylic acid-containing molecule (e.g., a VHL ligand for PROTAC synthesis)
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N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
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Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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HPLC for purification
Procedure:
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Dissolve the carboxylic acid-containing molecule, EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
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Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.
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In a separate vial, dissolve Biotin-PEG5-NH2 (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.0 equivalents) to the solution.
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Add the Biotin-PEG5-NH2 solution to the activated carboxylic acid mixture.
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Stir the reaction at room temperature overnight. Monitor the reaction by LC-MS.
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Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water or brine to remove excess reagents.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the final conjugate by HPLC.
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule using Biotin-PEG5-NH-Boc as a linker.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
PROTAC Mechanism of Action
This diagram illustrates the general mechanism of action for a PROTAC molecule, which is a key application of Biotin-PEG5-NH-Boc.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
